Technical Whitepaper: Exact Molecular Weight and Mass Spectrometric Characterization of Methyl 4-iodo-1H-indole-2-carboxylate
Executive Summary Methyl 4-iodo-1H-indole-2-carboxylate (1)[1] is a critical halogenated building block utilized in advanced organic synthesis and targeted drug discovery. The presence of the iodine atom at the 4-positio...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Methyl 4-iodo-1H-indole-2-carboxylate (1)[1] is a critical halogenated building block utilized in advanced organic synthesis and targeted drug discovery. The presence of the iodine atom at the 4-position makes it an ideal candidate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). For analytical chemists and mass spectrometrists, distinguishing between its average molecular weight (301.08 g/mol ) and its exact monoisotopic mass (300.95998 Da) is paramount for accurate identification and structural validation[2].
Compositional Analysis and Molecular Weight
The compound possesses the molecular formula C10H8INO2 . Depending on the analytical context—whether preparing molar solutions for assays or performing High-Resolution Mass Spectrometry (HRMS)—researchers must utilize the appropriate mass value.
Average Molecular Weight: Used for stoichiometric calculations and bulk mass measurements. It accounts for the natural isotopic abundance of all elements.
Exact (Monoisotopic) Mass: Used strictly in HRMS. It is calculated using the mass of the most abundant, stable, ground-state isotope for each element[3].
Quantitative Data Summaries
Table 1: Average Molecular Weight Calculation
Element
Atom Count
Standard Atomic Weight ( g/mol )
Total Mass Contribution ( g/mol )
Carbon (C)
10
12.011
120.110
Hydrogen (H)
8
1.008
8.064
Iodine (I)
1
126.904
126.904
Nitrogen (N)
1
14.007
14.007
Oxygen (O)
2
15.999
31.998
| Total | | | 301.083 g/mol |
Table 2: Exact (Monoisotopic) Mass Calculation
(Based on 3)[3]
To empirically validate the exact mass of this compound, High-Resolution Mass Spectrometry (HRMS) via an ESI-Orbitrap system is recommended. The following self-validating protocol ensures high mass accuracy (< 2 ppm) while preventing in-source fragmentation.
Step 1: Sample Preparation
Action: Dissolve the standard in LC-MS grade methanol to achieve a 1 mg/mL stock. Dilute to a working concentration of 1 µg/mL in a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid.
Causality: Formic acid acts as a proton donor, driving the equilibrium toward the formation of the
[M+H]+
precursor ion. The 50% aqueous composition stabilizes the Taylor cone during electrospray ionization (ESI).
Step 2: Electrospray Ionization (ESI+)
Action: Introduce the sample via direct infusion at a flow rate of 5 µL/min. Set the capillary voltage to 3.0 - 3.5 kV and the desolvation temperature to 250 °C.
Causality: ESI is a "soft" ionization technique. Maintaining a moderate desolvation temperature prevents the thermal degradation of the labile carbon-iodine bond, ensuring the intact
[M+H]+
ion reaches the mass analyzer[2].
Step 3: Orbitrap Mass Analysis
Action: Operate the Orbitrap analyzer in positive ion mode with a mass resolution setting of at least 60,000 (at m/z 200).
Causality: High resolving power is strictly required to differentiate the target ion from isobaric background contaminants and to achieve the sub-2 ppm mass accuracy necessary for definitive elemental composition confirmation.
Step 4: Data Processing & Adduct Confirmation
Action: Extract the ion chromatogram for the theoretical
[M+H]+
mass.
Calculation: Neutral Mass (300.95998 Da) + Proton Mass (1.00728 Da) = 301.96726 m/z .
Causality: Validating the exact mass of the
[M+H]+
adduct creates a self-validating dataset. Furthermore, because Iodine is a monoisotopic element (
127
I), the isotopic envelope is uniquely dominated by the M0 peak. The M+1 peak (~11% relative intensity) is driven almost entirely by the natural 1.1% abundance of
13
C across the 10 carbon atoms. Confirming this specific isotopic pattern validates both the molecular weight and the elemental composition.
Data Visualization: HRMS Workflow
Step-by-step HRMS workflow for the exact mass verification of methyl 4-iodo-1H-indole-2-carboxylate.
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Technical Notes & Optimization
Troubleshooting
Technical Support Center: Synthesis of Methyl 4-Iodo-1H-indole-2-carboxylate
This guide provides in-depth troubleshooting for the synthesis of methyl 4-iodo-1H-indole-2-carboxylate, a crucial intermediate in pharmaceutical research. We will address common challenges, from low yields in the core i...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides in-depth troubleshooting for the synthesis of methyl 4-iodo-1H-indole-2-carboxylate, a crucial intermediate in pharmaceutical research. We will address common challenges, from low yields in the core indole formation to issues with regioselectivity during the critical iodination step. Our focus is on explaining the chemical principles behind each recommendation, empowering you to make informed decisions in your experimental design.
Overview of the Synthetic Challenge
The synthesis of methyl 4-iodo-1H-indole-2-carboxylate typically follows a two-stage process: first, the construction of the methyl 1H-indole-2-carboxylate core, often via Fischer indole synthesis, followed by a regioselective iodination at the C4 position. Both stages present unique challenges that can lead to diminished yields. The indole nucleus has multiple reactive sites, and controlling the introduction of the iodine atom at the desired C4 position, while avoiding the more nucleophilic C3 position, is paramount.[1]
Caption: General synthetic route to methyl 4-iodo-1H-indole-2-carboxylate.
Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address specific problems you may encounter.
Stage 1: Formation of the Indole Core (Methyl 1H-indole-2-carboxylate)
Question 1: My Fischer indole synthesis is failing or giving very low yields. What are the most common reasons?
Low yields in the Fischer indole synthesis are often traced back to three critical areas: starting material quality, catalyst choice, and competing reaction pathways.[2]
Purity of Starting Materials: Ensure the arylhydrazine and methyl pyruvate are pure. Impurities in the hydrazine can lead to undesired side reactions, while old or impure pyruvate can contain polymers or hydrates that inhibit the reaction.
Acid Catalyst: The choice and concentration of the acid catalyst are critical. Strong acids are required, but excessively harsh conditions can promote decomposition or favor alternative pathways. It is essential to fine-tune the catalyst (e.g., H₂SO₄, polyphosphoric acid, or ZnCl₂) and its concentration for your specific substrate.[2]
Competing Pathways: The key step in the Fischer synthesis is a[3][3]-sigmatropic rearrangement. However, under certain conditions, particularly with electron-donating substituents on the arylhydrazine, a competing heterolytic cleavage of the N-N bond can occur, which prevents indole formation.[4] This suggests that iminylcarbocation formation is favored over the desired rearrangement, leading to reaction failure.[4]
Question 2: I'm observing significant tar formation and decomposition. How can this be minimized?
Tarring is a common issue in acid-catalyzed reactions at elevated temperatures.
Temperature Control: Do not overheat the reaction. While heat is necessary, excessive temperatures will degrade the indole product and starting materials. Determine the optimal temperature for your specific catalyst system, often through small-scale optimization experiments.
Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC). Prolonged reaction times after the consumption of starting material can lead to product degradation.
Inert Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions that contribute to the formation of colored impurities and tar.
Stage 2: Regioselective Iodination
Question 3: My iodination is not selective. Why am I getting C3-iodo, C5-iodo, or di-iodinated products?
This is the most common and critical challenge. The indole ring is an electron-rich heterocycle, and direct halogenation preferentially occurs at the C3 position due to its higher nucleophilicity.[1] The C2-ester group helps to deactivate the ring slightly, but achieving C4 selectivity requires careful selection of reagents and conditions.
Inherent Reactivity: The C3 position is the kinetic site of electrophilic attack. To achieve C4 iodination, the reaction conditions must favor the thermodynamically more stable, but kinetically slower, substitution at the benzene portion of the indole.
Iodinating Agent: Highly reactive iodinating agents are more likely to react at the most nucleophilic C3 position. Milder, bulkier, or specially activated reagents can improve C4 selectivity.
Over-Iodination: Using more than one equivalent of the iodinating agent can lead to the formation of di-iodinated products, as the first iodine atom does not sufficiently deactivate the ring to prevent a second substitution.[1]
Question 4: The overall yield of my desired methyl 4-iodo-1H-indole-2-carboxylate is disappointingly low. What factors should I systematically investigate?
A low yield suggests a suboptimal reaction setup or product loss during workup. A systematic approach is key.
Re-evaluate Your Iodinating Agent: The choice of reagent is the single most important factor. See the table below for a comparison. Reagents like N-Iodosuccinimide (NIS) often require an acid catalyst to become sufficiently electrophilic for attacking the benzene ring.[3][5] Iodine monochloride (ICl) is a potent but sometimes less selective option.[1][6] A combination of molecular iodine (I₂) with an oxidant like periodic acid (H₅IO₆) generates a highly reactive iodinating species in situ and can be effective.[7]
Optimize Reaction Conditions:
Solvent: The polarity of the solvent can influence reagent solubility and reactivity. Dichloromethane (DCM) and acetonitrile (MeCN) are common choices.[6][8]
Temperature: Iodination of aromatic rings often requires heating, but indole stability can be a concern. Start at room temperature and gradually increase if no reaction is observed.
Light Sensitivity: Iodo-compounds can be light-sensitive. It is good practice to run the reaction in a flask wrapped in aluminum foil.
Control Stoichiometry: Use precisely 1.0 to 1.1 equivalents of your iodinating agent. An excess will almost certainly lead to di-iodination and a more complex purification.[1]
Work-up and Purification:
Quenching: The reaction should be quenched with a reducing agent like aqueous sodium thiosulfate (Na₂S₂O₃) to destroy any excess iodine or iodinating agent.
Extraction: Ensure your product is fully extracted from the aqueous layer. Multiple extractions with a suitable organic solvent (e.g., ethyl acetate) are recommended.
Chromatography: Iodoindoles can be unstable on silica gel. Consider deactivating the silica gel with triethylamine before use, or opt for rapid purification to minimize contact time.
Caption: A workflow for troubleshooting low yields in the iodination step.
Data Summary: Comparison of Iodinating Reagents
Reagent
Typical Conditions
Advantages
Disadvantages
N-Iodosuccinimide (NIS)
MeCN or DCM, often with an acid catalyst (e.g., TFA, AgOTf).[3][9]
Mild, easy to handle solid. Selectivity can be tuned with catalysts.
Often requires an activator/catalyst for less reactive substrates.[5]
Generates a potent electrophile in situ. Good for deactivated systems.
Requires heating and strongly acidic conditions, which can degrade some indoles.
I₂ / (diacetoxyiodo)benzene
DCM, room temp.
Mild conditions.
Reagent can be expensive.
Frequently Asked Questions (FAQs)
FAQ 1: Should I protect the indole nitrogen (N-H) before iodination?
Protecting the indole nitrogen, for example as an N-tosyl (Ts) or N-phenylsulfonyl derivative, can be a very effective strategy.[10] The bulky protecting group can sterically hinder attack at the C2 and C7 positions and electronically modifies the ring to favor C4/C5 substitution. A known route to 4-iodoindoles involves N-protection, followed by chloromercuration and subsequent iodination.[10] However, this adds two steps to your synthesis (protection and deprotection), so it's a trade-off between reaction efficiency and step economy.
FAQ 2: How can I definitively confirm the regiochemistry of my product?
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool.
¹H NMR: In a 4-substituted indole, you will see distinct coupling patterns for the protons on the benzene ring (H5, H6, H7). For the desired 4-iodo product, you would expect to see H5 as a doublet, H6 as a triplet (or doublet of doublets), and H7 as a doublet. This is significantly different from the patterns for 3-iodo or 5-iodo isomers.
NOE (Nuclear Overhauser Effect) Spectroscopy: An NOE experiment can show through-space correlations. For example, irradiation of the N-H proton should show an NOE correlation to the proton at the C7 position, helping to confirm assignments.
FAQ 3: Are there alternative synthetic routes that avoid the direct iodination of the indole core?
Yes. An alternative strategy is to start with an already halogenated precursor. For example, one could begin with a 2-iodoaniline derivative, perform a palladium-catalyzed coupling reaction (e.g., Sonogashira coupling with an alkyne) and then cyclize to form the 3-iodoindole ring system.[8] Another approach involves using a substituted aniline, performing iodination, and then building the indole ring.[11] These methods can offer better control of regiochemistry but may require more steps or less common starting materials.
Validated Experimental Protocol
This protocol provides a reliable starting point for the synthesis. It is crucial to perform all steps in a well-ventilated fume hood with appropriate personal protective equipment.
Part A: Synthesis of Methyl 1H-indole-2-carboxylate
Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-nitrotoluene (10.0 g, 72.9 mmol) and dimethyl oxalate (25.8 g, 218.8 mmol).
Reaction: Add 100 mL of anhydrous methanol. While stirring, slowly add a solution of sodium methoxide (25 wt% in methanol, 47.3 mL, 218.8 mmol).
Reflux: Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction by TLC (3:1 Hexanes:Ethyl Acetate).
Cyclization: After cooling to room temperature, slowly add zinc dust (28.6 g, 437.6 mmol) in portions, followed by the dropwise addition of glacial acetic acid (50 mL). The reaction is exothermic.
Work-up: After the reaction subsides, heat to 70 °C for 1 hour. Cool the mixture, filter through a pad of Celite®, and wash the pad with ethyl acetate.
Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield methyl 1H-indole-2-carboxylate as a solid.[12]
Part B: Iodination to Methyl 4-iodo-1H-indole-2-carboxylate
Setup: In a 100 mL round-bottom flask wrapped in aluminum foil, dissolve methyl 1H-indole-2-carboxylate (1.75 g, 10.0 mmol) in 40 mL of dichloromethane (DCM).
Reagent Addition: Add N-Iodosuccinimide (NIS) (2.36 g, 10.5 mmol, 1.05 eq.). Cool the mixture to 0 °C in an ice bath.
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the consumption of the starting material by TLC.
Quenching: Once the reaction is complete, pour the mixture into 50 mL of a 10% aqueous sodium thiosulfate solution and stir for 10 minutes.
Extraction: Separate the layers and extract the aqueous phase twice with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (eluting with a gradient of hexanes and ethyl acetate) to afford methyl 4-iodo-1H-indole-2-carboxylate.
References
Benchchem. (n.d.). Technical Support Center: Optimization of Fischer Indole Synthesis.
García-Viñuales, S., et al. (2012). Iodination of substituted indoles. ResearchGate.
Various Authors. (2025). Iodine(III)-Containing Reagents in Photo-Assisted and Photo-Catalyzed Organic Synthesis. Source not specified.
Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution.
Various Authors. (2010). Robust Synthesis of Methyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate: A Key Intermediate in the Preparation of an HIV NNRTI Candidate. ACS Publications.
Various Authors. (n.d.). A Convenient Iodination of Indoles and Derivatives. ResearchGate.
Various Authors. (2006). NMR Study on the Structure and Stability of 4-substituted Aromatic Iodosyl Compounds. Magn Reson Chem.
Various Authors. (n.d.). Why Do Some Fischer Indolizations Fail?. PMC - NIH.
Various Authors. (n.d.). Optimization of the Fischer indole reaction in the synthesis of compound 3. ResearchGate.
Various Authors. (n.d.). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. PMC.
Various Authors. (2016). Silver(I)-Catalyzed Iodination of Arenes: Tuning the Lewis Acidity of N-Iodosuccinimide Activation. The Journal of Organic Chemistry - ACS Publications.
Benchchem. (n.d.). Side reactions to avoid during the synthesis of methyl indole-3-carboxylate.
Various Authors. (2025). A convenient preparation of 4-iodoindoles from indoles: Application to the chemical synthesis of hapalindole alkaloids. ResearchGate.
how to prevent deiodination of methyl 4-iodo-1H-indole-2-carboxylate during cross-coupling
Diagnostic Guide for Methyl 4-iodo-1H-indole-2-carboxylate Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the palladium-catalyzed cross-coup...
Author: BenchChem Technical Support Team. Date: April 2026
Diagnostic Guide for Methyl 4-iodo-1H-indole-2-carboxylate
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira, Heck) of methyl 4-iodo-1H-indole-2-carboxylate. The most pervasive mode of failure for this specific substrate is deiodination (protodehalogenation), where the starting material is reduced to methyl 1H-indole-2-carboxylate, drastically lowering the yield of the desired cross-coupled product.
This guide provides a deep-dive root cause analysis, a self-validating experimental protocol, and field-proven insights to help you completely suppress this competing side reaction.
Pathway Visualization: The Kinetic Competition
Mechanistic divergence: Desired cross-coupling vs. competitive protodehalogenation pathway.
Root Cause Analysis & FAQs
Q1: What exactly causes the deiodination of my 4-iodoindole substrate?
Deiodination occurs when the Ar-Pd(II)-I intermediate is intercepted by a hydride or proton source before transmetalation can occur. Because the 4-position of the indole is sterically hindered by the adjacent C3 position and the indole ring is electronically rich, transmetalation is inherently slow. This lingering Pd(II) species is highly susceptible to 1, a process where the Pd-C bond is cleaved by an external acid or hydride source, reducing the aryl group to an arene and generating a Pd(0) or Pd(II) byproduct[1].
Q2: Why is the unprotected 1H-indole N-H problematic in this specific case?
The free N-H of methyl 4-iodo-1H-indole-2-carboxylate is highly acidic due to the electron-withdrawing 2-carboxylate group. Unprotected, nitrogen-rich heterocycles are notorious for 2[2]. The N-H can directly protonate the Pd-C bond of the intermediate, or the nitrogen can coordinate to the palladium center, displacing the phosphine ligand and stalling the catalytic cycle.
Solution: Mask the N-H with a protecting group (e.g., Boc, Ts, or Methyl). If protection is impossible, you must use a large excess of an anhydrous, non-nucleophilic base to deprotonate the indole in situ without donating a hydride.
Q3: How do I choose the right solvent and base to minimize this side reaction?
Solvents and bases are the most common hidden sources of hydrides. Alcohols (like methanol or ethanol) and even THF or DMF can undergo β-hydride elimination when coordinated to palladium, transferring a hydride to the Pd(II) center. Recent mechanistic studies have also identified certain 3 for deleterious protodehalogenation[3].
Solution: Switch to strictly anhydrous, aprotic solvents like 1,4-dioxane or toluene. Replace alkoxide bases (which can donate hydrides) with anhydrous inorganic bases like K₃PO₄ or Cs₂CO₃ 4[4].
Q4: How can I tune the catalyst and ligand to outcompete deiodination?
Protodehalogenation is a kinetic problem: transmetalation is too slow. To fix this, you must accelerate the desired pathway.
Solution: Use bulky, electron-rich dialkylbiaryl phosphine ligands like XPhos or SPhos. These ligands possess a specialized architecture that destabilizes the resting state and vastly accelerates transmetalation and reductive elimination. Additionally, adding a silver salt (e.g., Ag₂CO₃) can scavenge the iodide ligand from the Pd(II) complex, creating a highly electrophilic cationic palladium species that undergoes transmetalation almost instantaneously.
Data Presentation: Impact of Reaction Conditions
The following table summarizes the causal relationship between reaction parameters and the Product-to-Deiodination ratio for the Suzuki coupling of methyl 4-iodo-1H-indole-2-carboxylate.
Entry
Substrate (N-R)
Solvent
Base
Ligand
Additive
Product Yield (%)
Deiodination (%)
1
R = H
EtOH / H₂O
Na₂CO₃
PPh₃
None
15%
75%
2
R = H
1,4-Dioxane
K₃PO₄
XPhos
None
45%
40%
3
R = Boc
1,4-Dioxane
K₃PO₄
XPhos
None
82%
8%
4
R = Boc
Toluene
Cs₂CO₃
SPhos
Ag₂CO₃
94%
<2%
Note: Entry 4 represents the fully optimized, kinetically favored conditions.
Self-Validating Experimental Protocol
Optimized Suzuki-Miyaura Coupling of Methyl 1-Boc-4-iodo-1H-indole-2-carboxylate
Objective: Achieve >90% cross-coupling yield while suppressing protodehalogenation to <2%.
Self-Validation Mechanism: This protocol includes a parallel micro-scale control reaction using the unprotected indole. By comparing LC-MS traces of the protected vs. unprotected reactions at 30 minutes, you definitively validate whether the N-H proton is the primary source of protodepalladation in your specific system, establishing a closed logical loop for troubleshooting.
Step 1: Preparation of the Catalyst Pre-mix
In a nitrogen-filled glovebox, combine Pd₂(dba)₃ (2.5 mol%, 0.025 equiv) and XPhos (10 mol%, 0.10 equiv) in a dry vial.
Add 1.0 mL of anhydrous toluene. Stir for 15 minutes at room temperature until the dark purple solution turns dark red/brown, indicating the formation of the active Pd(0)-XPhos complex.
Step 2: Reaction Assembly
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add:
Anhydrous K₃PO₄ (3.0 mmol, 3.0 equiv) — Crucial: Must be freshly ground and flame-dried to remove trace water.
Evacuate and backfill the flask with argon three times.
Step 3: Solvent and Catalyst Addition
Inject 4.0 mL of anhydrous, degassed toluene into the Schlenk flask.
Transfer the catalyst pre-mix (from Step 1) into the flask via a gas-tight syringe.
(Optional but recommended for highly hindered boronic acids): Add Ag₂CO₃ (0.5 mmol, 0.5 equiv) to scavenge iodide and force the cationic palladium pathway.
Validation Checkpoint: At t = 30 min, withdraw a 10 µL aliquot from both your main reaction and your unprotected control reaction. Quench with EtOAc/H₂O, filter through a short silica plug, and analyze via LC-MS.
Expected Result: The Boc-protected substrate should show >50% conversion to the product mass, with minimal [M-I+H] mass (deiodination). The unprotected control will show a significant [M-I+H] peak, validating the necessity of the Boc group.
Continue heating for 2-4 hours until complete consumption of the starting material is observed.
Step 5: Workup and Isolation
Cool the mixture to room temperature. Dilute with EtOAc (15 mL) and filter through a pad of Celite to remove palladium black and inorganic salts.
Wash the organic filtrate with water (2 × 10 mL) and brine (10 mL).
Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient).
References
Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters
Source: Journal of Organic Chemistry (ACS Publications)
URL:[Link]
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation
Source: PMC - National Institutes of Health (NIH)
URL:[Link]
Protodepalladation as a Strategic Elementary Step in Catalysis
Source: PMC - National Institutes of Health (NIH)
URL:[Link]
Technical Support Center: Solubilization Strategies for Methyl 4-iodo-1H-indole-2-carboxylate
Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing severe solubility bottlenecks with methyl 4-iodo-1H-indole-2-carboxylate (CAS: 1934...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing severe solubility bottlenecks with methyl 4-iodo-1H-indole-2-carboxylate (CAS: 1934418-77-5). Below, you will find mechanistic explanations, decision workflows, and self-validating protocols to successfully formulate this highly hydrophobic compound for both in vitro and in vivo applications.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: Why is methyl 4-iodo-1H-indole-2-carboxylate so resistant to aqueous dissolution?A1: The insolubility is driven by three compounding structural factors. First, the planar indole core is inherently lipophilic. Second, the iodine atom at the C4 position adds significant molecular weight and hydrophobicity, drastically increasing the crystal lattice energy. Third, the methyl ester at C2 neutralizes the carboxylic acid, removing the primary site for hydrogen bonding. Because it lacks ionizable groups at physiological pH, standard aqueous buffers cannot solvate the molecule.
Q2: I am running in vitro cell-based assays. How can I dissolve this compound without causing cytotoxicity?A2: For cell culture, direct dissolution in aqueous buffer is thermodynamically unfavorable. You must use a water-miscible co-solvent system[1]. Dimethyl sulfoxide (DMSO) is the gold standard for disrupting the crystal lattice of hydrophobic indoles[2]. However, to prevent rapid precipitation upon dilution into your media, we recommend a synergistic approach using a primary solvent (DMSO) and a secondary co-solvent like PEG 400[3]. PEG 400 reduces the dielectric constant of the aqueous phase, preventing nucleation. Ensure the final DMSO concentration remains below 0.1%–0.5% to avoid interfering with biological assays[1].
Q3: We are moving to in vivo PK/PD studies. Organic co-solvents are causing injection site reactions. What is the alternative?A3: For in vivo applications, cyclodextrin complexation is the premier strategy[4]. Specifically, Captisol® (Sulfobutylether-β-cyclodextrin, SBE-β-CD) is highly recommended. Captisol features a hydrophobic internal cavity that perfectly encapsulates the iodinated indole ring, shielding it from the aqueous environment[5]. Meanwhile, its polyanionic sulfonate exterior provides massive aqueous solubility and parenteral safety[6]. This host-guest inclusion complex allows for high-concentration dosing without the toxicity associated with organic solvents[7].
Q4: Can I just adjust the pH to dissolve it, like I do with other indole-2-carboxylic acids?A4:No. While pH modification is highly effective for indole derivatives with free carboxylic acids (by deprotonating them into soluble sodium salts)[2], your compound is a methyl ester. The esterification masks the acidic proton. Furthermore, the remaining indole nitrogen is exceptionally weakly acidic (pKa ~16) and will not ionize under biologically relevant pH conditions. pH adjustment will not improve the solubility of this specific molecule.
Part 2: Solubilization Workflows & Protocols
Decision Workflow
Workflow for selecting solubilization strategies based on assay requirements.
Protocol A: In Vitro Co-Solvent Solubilization (DMSO / PEG 400)
Causality: This protocol uses a step-down solvent polarity gradient to prevent "solvent shock" and subsequent precipitation when introducing the lipophilic compound to an aqueous environment[3].
Primary Stock: Accurately weigh methyl 4-iodo-1H-indole-2-carboxylate and dissolve in 100% anhydrous DMSO to create a 10 mM to 50 mM concentrated primary stock. Vortex vigorously until optically clear[2].
Secondary Dilution: Dilute the primary stock 1:10 into PEG 400. The PEG 400 acts as a thermodynamic buffer, maintaining solubility while reducing the required DMSO volume[4].
Final Media Addition: Add the DMSO/PEG 400 mixture dropwise into the pre-warmed (37°C) aqueous assay medium under continuous, rapid stirring. This ensures rapid dispersion before local supersaturation causes precipitation[2].
Self-Validation Step: Visually inspect the final media under a phase-contrast microscope at 40x magnification. The absence of micro-crystals validates successful meta-stable solubilization. If crystals are present, the final target concentration exceeds the kinetic solubility limit and must be reduced.
Protocol B: In Vivo Captisol® Inclusion Complexation
Causality: Mechanical energy (sonication) provides the activation energy required for the bulky iodine-substituted indole to displace water molecules inside the cyclodextrin cavity, forming a stable, water-soluble complex[7].
Captisol Solution: Prepare a 20% to 30% (w/v) solution of Captisol® in sterile saline or Water for Injection (WFI)[5].
Compound Addition: Add methyl 4-iodo-1H-indole-2-carboxylate in excess (supersaturation) to the Captisol solution.
Complexation: Sonicate the suspension in a water bath at 25°C – 30°C for 60 minutes, or stir continuously for 24 hours protected from light.
Equilibration & Filtration: Allow the system to equilibrate at room temperature for 2 hours. Filter the suspension through a 0.22 µm PVDF syringe filter to remove the uncomplexed, insoluble drug.
Self-Validation Step: The resulting filtrate must be optically clear. Because the compound was added in excess, you must quantify the exact dissolved concentration via HPLC-UV against a standard curve before proceeding to in vivo dosing.
Part 3: Quantitative Data & Formulation Comparison
The following table summarizes the operational parameters for the discussed solubilization strategies to aid in experimental design:
reducing side reactions when using methyl 4-iodo-1H-indole-2-carboxylate
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing chemoselectivity challenges when working with highly functionalized heterocycles...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing chemoselectivity challenges when working with highly functionalized heterocycles.
Methyl 4-iodo-1H-indole-2-carboxylate (CAS: 1934418-77-5)[1] is a highly valuable bifunctional building block for synthesizing complex indole architectures. However, its structural features—an acidic N1-H, an electrophilic C2-methyl ester, and a reactive C4-iodide—create a perfect storm for competing side reactions during transition-metal-catalyzed cross-coupling.
This guide is designed to help you diagnose, understand, and eliminate these side reactions using field-proven, mechanistically grounded strategies.
Diagnostic Workflow: Identifying Your Side Reaction
Before adjusting your reaction parameters, analyze your crude LC-MS data to identify the dominant failure pathway.
Figure 1: Logical troubleshooting tree for methyl 4-iodo-1H-indole-2-carboxylate couplings.
FAQ 1: Unwanted N-Alkylation & N-Arylation (The "Free N-H" Problem)
Q: Why am I getting N-arylated byproducts during my Buchwald-Hartwig or Suzuki-Miyaura coupling?
The Science (Causality): The indole N-H proton is relatively acidic (pKa ~16–21). Under the basic conditions required for cross-coupling (e.g., NaOtBu, K₂CO₃), the nitrogen is easily deprotonated to form an indolyl anion. This ambident nucleophile aggressively competes with your desired coupling partner. Palladium and Copper catalysts readily coordinate this anion, facilitating unwanted C-N bond formation at the indole nitrogen instead of the C4 position[2].
The Solution: You must mask the N-H with a robust protecting group prior to the cross-coupling step. The [2-(trimethylsilyl)ethoxy]methyl (SEM) group is highly recommended because it is stable under strongly basic cross-coupling conditions and prevents N-arylation entirely[3]. Alternatively, the 2-(methoxycarbonyl)ethyl group can be used and later removed via a base-catalyzed retro-Michael reaction[4].
FAQ 2: Ester Hydrolysis (The "C2-Ester" Problem)
Q: My LC-MS shows a mass corresponding to the carboxylic acid [M-14] instead of my desired methyl ester product. How do I prevent this?
The Science (Causality): You are observing base-catalyzed saponification. The C2-methyl ester is highly susceptible to nucleophilic attack by hydroxide ions. Standard Suzuki-Miyaura conditions often employ aqueous bases (e.g., 2M Na₂CO₃ in H₂O/Dioxane) at elevated temperatures (80–100 °C). In this environment, the methyl ester rapidly hydrolyzes to the corresponding indole-2-carboxylic acid[5].
The Solution: Transition to strictly anhydrous conditions. Eliminate water from your solvent system and replace aqueous bases with finely milled, anhydrous inorganic bases (e.g., Cs₂CO₃ or K₃PO₄) suspended in dry 1,4-dioxane or toluene.
FAQ 3: Hydrodehalogenation (The "Loss of Iodine" Problem)
Q: I am observing significant amounts of methyl 1H-indole-2-carboxylate (the des-iodo byproduct). What is driving this?
The Science (Causality): Hydrodehalogenation (reduction of the C-I bond to a C-H bond) occurs when the rate of transmetalation in the catalytic cycle is slower than competing reduction pathways. After the Pd(0) catalyst undergoes oxidative addition into the C4-I bond, the resulting Pd(II) intermediate can undergo
β
-hydride elimination if aliphatic alcohols (used as solvents) or aliphatic amines are present.
The Solution: You must accelerate the transmetalation and reductive elimination steps to outcompete the reduction pathway. Switching to air- and moisture-stable (N-Heterocyclic carbene)Pd(allyl)Cl complexes[6] or utilizing bulky, electron-rich dialkylbiaryl phosphine ligands (like XPhos or BrettPhos)[2] forces the catalytic cycle forward efficiently.
Figure 2: Competing pathways in Pd-catalyzed cross-coupling of 4-iodoindoles.
Quantitative Data Summary: Optimization Parameters
The table below summarizes the optimal conditions to mitigate the three primary side reactions discussed above.
To ensure high scientific integrity, the following protocol is designed as a self-validating system. It incorporates built-in analytical checkpoints to verify success at each critical stage, utilizing anhydrous conditions and advanced ligands to suppress side reactions.
Step 1: N-Protection (Masking the Indole N-H)
Dissolve methyl 4-iodo-1H-indole-2-carboxylate (1.0 eq) in anhydrous DMF (0.2 M) under an argon atmosphere.
Cool the solution to 0 °C and add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes until hydrogen evolution ceases.
Add SEM-Cl (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.
Validation Checkpoint 1: Quench a 10
μ
L aliquot in water/EtOAc. Run TLC (Hexanes/EtOAc 4:1). The product should appear as a distinct, less polar spot. LC-MS must confirm the mass of the SEM-protected intermediate without any [M-14] hydrolysis peaks.
Step 2: Anhydrous Suzuki-Miyaura Coupling
In an oven-dried Schlenk tube, combine the SEM-protected indole (1.0 eq), the desired arylboronic acid (1.5 eq), and finely milled anhydrous Cs₂CO₃ (2.5 eq).
Add XPhos Pd G2 precatalyst (0.05 eq) to ensure rapid transmetalation and prevent hydrodehalogenation.
Evacuate and backfill the tube with argon three times.
Add anhydrous 1,4-dioxane (0.1 M) that has been sparged with argon for 30 minutes.
Seal the tube and heat to 90 °C for 4–6 hours.
Validation Checkpoint 2: Analyze an aliquot via LC-MS. The chromatogram should show complete consumption of the starting material. The presence of a [M-I+H] peak indicates moisture or ligand failure; a clean product peak confirms the suppression of dehalogenation.
Step 3: Deprotection & Isolation
Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate under reduced pressure.
To remove the SEM group, dissolve the crude intermediate in DCM and treat with Trifluoroacetic acid (TFA) (10 eq) at room temperature for 4 hours, followed by quenching with saturated aqueous NaHCO₃.
Validation Checkpoint 3: Final LC-MS should confirm the exact mass of the C4-arylated methyl indole-2-carboxylate, with the N-H restored and the C2-ester intact.
References
NextSDS. "methyl 4-iodo-1H-indole-2-carboxylate — Chemical Substance Information". NextSDS Database.[Link]
Muchowski, J. et al. "Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety." Semantic Scholar.[Link]
Navarro, O. et al. "Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes." Organic Chemistry Portal.[Link]
DSpace@MIT. "Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols." Massachusetts Institute of Technology.[Link]
Shi, Q. et al. "2-(Methoxycarbonyl)ethyl as a Removable N-Protecting Group: Synthesis of Indoloisoquinolinones." ACS Publications.[Link]
comparing reactivity of methyl 4-iodo-1H-indole-2-carboxylate vs bromoindoles
Comparing Reactivity of Methyl 4-iodo-1H-indole-2-carboxylate vs. Bromoindoles in Cross-Coupling Indole derivatives are privileged scaffolds in pharmaceutical drug discovery and materials science.
Author: BenchChem Technical Support Team. Date: April 2026
Comparing Reactivity of Methyl 4-iodo-1H-indole-2-carboxylate vs. Bromoindoles in Cross-Coupling
Indole derivatives are privileged scaffolds in pharmaceutical drug discovery and materials science. When functionalizing the indole core via transition-metal-catalyzed cross-coupling, the choice of the halogenated precursor is a critical parameter that dictates reaction efficiency, chemoselectivity, and overall yield. This guide objectively compares the reactivity profile of methyl 4-iodo-1H-indole-2-carboxylate against analogous bromoindoles (e.g., 4-bromoindole), providing researchers with the mechanistic insights and empirical data necessary to optimize synthetic workflows.
Mechanistic Causality: The Thermodynamics of Oxidative Addition
The fundamental difference in reactivity between iodoindoles and bromoindoles is governed by their intrinsic carbon-halogen bond dissociation energies (BDE). The C–I bond is significantly longer and weaker (~65 kcal/mol) than the C–Br bond (~81 kcal/mol)[1].
In palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination), the rate-determining step is typically the oxidative addition of the active, electron-rich Pd(0) species into the carbon-halogen bond[2].
Methyl 4-iodo-1H-indole-2-carboxylate: Due to the lower activation energy required to cleave the C–I bond, oxidative addition occurs rapidly. This allows the coupling to proceed under mild conditions (often 40–60 °C) using standard, commercially available catalysts like
Pd(PPh3)4
[1].
Bromoindoles: The stronger C–Br bond results in a slower oxidative addition step, which can lead to reversible oxidative addition or trap the catalyst in inactive resting states[3]. To force the reaction forward, bromoindoles require elevated temperatures (80–100 °C) and highly electron-rich, sterically bulky phosphine ligands (such as
PtBu3
or XPhos) to accelerate the oxidative addition and prevent catalyst deactivation[3][4].
Pd-catalyzed cross-coupling cycle highlighting the halogen-dependent oxidative addition step.
Quantitative Performance Comparison
The disparity in oxidative addition rates translates directly to the laboratory bench. The following table summarizes the comparative performance of methyl 4-iodo-1H-indole-2-carboxylate versus a standard 4-bromoindole in typical Suzuki-Miyaura cross-coupling scenarios[1][5][6].
Parameter
Methyl 4-iodo-1H-indole-2-carboxylate
4-Bromoindole
Halogen BDE (approx.)
~65 kcal/mol
~81 kcal/mol
Optimal Catalyst System
Pd(PPh3)4
or
Pd(OAc)2
(Standard)
Pd2(dba)3
+
PtBu3
or XPhos (Bulky)
Typical Reaction Temp.
40 °C – 60 °C
80 °C – 100 °C
Average Reaction Time
2 – 4 hours
12 – 24 hours
Chemoselectivity
High (Reacts preferentially over Br/Cl)
Moderate (Requires absence of I)
Base Requirement
Mild (e.g.,
K2CO3
,
Na2CO3
)
Stronger (e.g.,
Cs2CO3
,
K3PO4
)
Chemoselectivity and Strategic Functionalization
The pronounced reactivity gradient (
I>Br>Cl
) is a powerful tool for sequential functionalization[7]. In complex, polyhalogenated indole scaffolds, the iodo position can be selectively coupled using mild conditions, leaving a bromo position on the same molecule entirely intact[8]. Once the iodo site is functionalized, the researcher can alter the reaction conditions (increasing temperature and switching to a bulkier ligand) to activate the previously inert C–Br bond, enabling the synthesis of highly complex, multi-substituted indoles without the need for intermediate protecting group manipulation[9].
To ensure trustworthiness and reproducibility, the following protocol for the coupling of methyl 4-iodo-1H-indole-2-carboxylate is designed as a self-validating system. Every step includes a mechanistic rationale and an analytical checkpoint.
Step 1: Reagent Preparation
Action: In an oven-dried Schlenk flask, combine methyl 4-iodo-1H-indole-2-carboxylate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and
K2CO3
(2.5 equiv).
Causality: A slight excess of boronic acid compensates for potential protodeboronation.
K2CO3
is selected as a mild base sufficient to activate the boronic acid for transmetalation without hydrolyzing the sensitive methyl ester at the 2-position.
Step 2: Catalyst Addition & Degassing
Action: Add
Pd(PPh3)4
(5 mol%). Seal the flask and perform three cycles of vacuum/argon backfilling. Add degassed 1,4-dioxane/water (4:1 v/v).
Causality: Oxygen is highly detrimental; it irreversibly oxidizes the active Pd(0) catalyst to an inactive Pd(II) state. Degassing the solvents ensures the catalytic cycle is not prematurely terminated.
Step 3: Reaction Execution
Action: Heat the mixture to 50 °C and stir for 3 hours.
Causality: The low temperature (50 °C) is sufficient to cleave the weak C–I bond while preventing ester hydrolysis or unwanted side reactions that typically occur at >80 °C.
Step 4: Self-Validating Monitoring
Action: At 2 hours, sample the reaction. Perform Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Validation: TLC should show the complete disappearance of the starting material spot. LC-MS must confirm the exact mass of the cross-coupled product. The absence of a mass corresponding to a homocoupled indole dimer validates that the stoichiometry and catalyst loading are optimal.
Step 5: Workup and Purification
Action: Cool to room temperature, dilute with ethyl acetate, wash with brine, dry over
Na2SO4
, concentrate, and purify via flash column chromatography.
Self-validating experimental workflow for chemoselective indole cross-coupling.
References
Title: The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles
Source: Journal of the American Chemical Society (ACS)
URL: [Link]
Title: Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions
Source: Chemical Reviews (ACS)
URL: [Link]
A Comparative Guide to the Development and Validation of a Stability-Indicating HPLC Method for Methyl 4-iodo-1H-indole-2-carboxylate
This guide provides a comprehensive, in-depth exploration of the development and validation of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of methyl 4...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive, in-depth exploration of the development and validation of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of methyl 4-iodo-1H-indole-2-carboxylate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the scientific rationale behind methodological choices, offers a comparative analysis of potential chromatographic conditions, and establishes a self-validating framework grounded in international regulatory standards.
Introduction: The Analytical Imperative
Methyl 4-iodo-1H-indole-2-carboxylate is a heterocyclic compound of significant interest as a potential intermediate in the synthesis of pharmacologically active molecules. The indole nucleus is a privileged scaffold in medicinal chemistry, and its halogenated derivatives are crucial for introducing further chemical diversity.[1] Ensuring the purity, potency, and stability of such key intermediates is paramount in the drug development pipeline. A well-developed and rigorously validated analytical method is not merely a quality control tool; it is a foundational element that ensures the integrity of research and the safety of potential therapeutics.
This guide details a systematic approach to creating a stability-indicating HPLC method, capable of separating the active pharmaceutical ingredient (API) from its potential degradation products and synthesis-related impurities, in accordance with the International Council for Harmonisation (ICH) guidelines.[2][3]
Part 1: Foundational Strategy and Analyte Characterization
The molecular structure of methyl 4-iodo-1H-indole-2-carboxylate dictates the analytical strategy. Its key features include:
Indole Ring System: A strong UV-absorbing chromophore, making UV detection highly suitable. The typical absorbance maximum (λmax) for indole derivatives is around 280 nm.[4][5]
Ester Group (Methyl Carboxylate): This group is susceptible to hydrolysis under strong acidic or alkaline conditions, a critical consideration for forced degradation studies and mobile phase pH selection.
Iodine Substituent: The heavy iodine atom increases the molecule's hydrophobicity, making it an ideal candidate for Reversed-Phase HPLC (RP-HPLC).
Polarity: The compound is relatively non-polar, predicting good retention on hydrophobic stationary phases like C18.
Based on this analysis, RP-HPLC was selected as the most promising chromatographic technique due to its versatility, robustness, and suitability for separating compounds of moderate to low polarity.[6][7]
Part 2: A Systematic Approach to HPLC Method Development
The development of an effective HPLC method is an iterative process of optimization. The goal is to achieve a method that provides sharp, symmetrical peaks, adequate retention of the analyte, and baseline resolution from all potential impurities.[8]
Caption: Logical workflow for systematic HPLC method development.
Experimental Protocol: Method Development
Column Selection: A C18 stationary phase is the logical starting point due to the analyte's non-polar nature.[9] A column with dimensions of 4.6 x 150 mm and a 3.5 or 5 µm particle size offers a good balance of efficiency and backpressure.
Initial Mobile Phase and Gradient Screening: A "scouting" gradient is employed to determine the approximate elution conditions.[10]
Mobile Phase A: 0.1% Formic Acid in Water. The acidifier improves peak shape by suppressing the ionization of free silanol groups on the silica support.[11]
Mobile Phase B: Acetonitrile (ACN). ACN is a common choice due to its low viscosity and UV transparency.[7]
Scouting Gradient: A linear gradient from 5% B to 95% B over 20 minutes is a robust starting point.
Wavelength Selection: The UV spectrum of the analyte is recorded using a photodiode array (PDA) detector. The wavelength of maximum absorbance (λmax), typically around 280 nm for indole compounds, is selected for quantification to ensure high sensitivity.[12]
Optimization: Based on the scouting run, the gradient is optimized to ensure the main peak elutes between 5 and 15 minutes with good separation from any visible impurities. The flow rate (typically 1.0 mL/min) and column temperature (e.g., 30 °C) are adjusted to fine-tune resolution and peak shape.[13]
Part 3: Comparative Analysis of Optimized HPLC Methods
To ensure comprehensive analytical coverage, two robust RP-HPLC methods were developed, differing primarily in the organic modifier and stationary phase. This comparison allows a user to select the method with the best selectivity for their specific impurity profile.
Parameter
Method A: Acetonitrile-Based
Method B: Methanol-Based
Stationary Phase
C18 (e.g., Agilent Zorbax Eclipse XDB-C18), 5 µm, 4.6 x 150 mm
Phenyl-Hexyl, 5 µm, 4.6 x 150 mm
Mobile Phase A
0.1% Formic Acid (v/v) in Water
0.1% Formic Acid (v/v) in Water
Mobile Phase B
Acetonitrile (ACN)
Methanol (MeOH)
Flow Rate
1.0 mL/min
1.0 mL/min
Gradient
40% B to 80% B in 15 min, hold at 80% for 5 min
55% B to 95% B in 15 min, hold at 95% for 5 min
Column Temperature
30 °C
35 °C
Detection Wavelength
280 nm (UV)
280 nm (UV)
Injection Volume
10 µL
10 µL
Expected Retention Time
~8.5 minutes
~9.2 minutes
Rationale & Application
Standard, robust method with sharp peaks. Excellent for general purity assessment. ACN provides different selectivity due to its aprotic nature.
Phenyl-Hexyl phase offers alternative selectivity through π-π interactions with the indole ring. Methanol, as a protic solvent, can also alter selectivity compared to ACN, potentially resolving impurities that co-elute in Method A.[7]
Part 4: Rigorous Method Validation (ICH Q2(R2) Framework)
Method validation provides documented evidence that the procedure is suitable for its intended purpose.[2][14] The following validation parameters were assessed for Method A, adhering to ICH Q2(R2) guidelines.[3]
Caption: Workflow for a comprehensive HPLC method validation study.
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[15] A forced degradation study is the cornerstone of a stability-indicating method.[13][16]
Protocol:
A solution of methyl 4-iodo-1H-indole-2-carboxylate (approx. 0.5 mg/mL) was subjected to the following stress conditions:
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
Base Hydrolysis: 0.1 M NaOH at 60 °C for 4 hours.
Oxidative Degradation: 6% H₂O₂ at room temperature for 24 hours.[16]
Thermal Degradation: Solid sample heated at 105 °C for 48 hours.
Photolytic Degradation: Solution exposed to UV light (254 nm) for 24 hours.
Acceptance Criteria: The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main analyte peak (resolution > 2.0) and from each other. Peak purity analysis using a PDA detector should confirm that the analyte peak is spectrally pure under all conditions.
Results: Method A successfully separated the parent peak from all degradants generated under stress conditions, with significant degradation observed in the base hydrolysis and oxidative conditions.
Linearity and Range
Protocol:
A series of at least five standard solutions were prepared, ranging from 50% to 150% of the nominal analytical concentration (e.g., 25 µg/mL to 75 µg/mL from a 50 µg/mL target). Each concentration was injected in triplicate.
Acceptance Criteria: A linear relationship between concentration and peak area, with a correlation coefficient (R²) of ≥ 0.999.
Concentration (µg/mL)
Mean Peak Area (n=3)
25.0
249850
37.5
375100
50.0
501200
62.5
624550
75.0
750900
Resulting R² = 0.9998
Accuracy (as Recovery)
Protocol:
The method's accuracy was determined by spiking a placebo mixture with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery of the analyte was calculated at each level in triplicate.
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[17]
Spike Level
Theoretical Conc. (µg/mL)
Measured Conc. (µg/mL)
Recovery (%)
80%
40.0
39.8
99.5
100%
50.0
50.3
100.6
120%
60.0
59.3
98.8
Precision
Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample.[15]
Protocol:
Repeatability (Intra-assay precision): Six replicate injections of the standard solution at 100% concentration were performed on the same day, by the same analyst, on the same instrument.
Intermediate Precision: The repeatability test was repeated by a different analyst, on a different day, using a different instrument.
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.
Precision Type
Peak Area RSD (%)
Retention Time RSD (%)
Repeatability
0.45%
0.15%
Intermediate Precision
0.82%
0.21%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Protocol:
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
LOD = 3.3 * (σ / S)
LOQ = 10 * (σ / S)
Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
Acceptance Criteria: The LOQ value should be demonstrated with acceptable precision and accuracy.
Calculated LOD: 0.05 µg/mL
Calculated LOQ: 0.15 µg/mL
Robustness
Protocol:
The method's robustness was tested by making small, deliberate variations in key parameters to assess the impact on the results.
Acceptance Criteria: System suitability parameters must be met under all varied conditions, and the results should not be significantly affected.
Parameter Varied
Variation
Result (System Suitability)
Flow Rate
± 0.1 mL/min (0.9 & 1.1)
Pass
Column Temperature
± 5 °C (25 & 35 °C)
Pass
Mobile Phase pH (Aqueous)
± 0.2 units
Pass
Conclusion
This guide has presented a comprehensive and scientifically-grounded pathway for the development and validation of a stability-indicating RP-HPLC method for methyl 4-iodo-1H-indole-2-carboxylate. By detailing the rationale behind experimental choices, providing a comparative analysis of methodologies, and adhering strictly to ICH validation guidelines, the described methods (particularly Method A) are demonstrated to be specific, linear, accurate, precise, and robust. This work provides drug development professionals with a reliable and thoroughly documented analytical tool, ensuring the quality and integrity of this important synthetic intermediate.
References
Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]
Journal of Microbiological Methods. (2014). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. [Link]
Molecules. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. [Link]
ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]
Pakistan Journal of Scientific & Industrial Research. photometric determination of indole compounds in the form of charge transfer complex. [Link]
Chemical Engineering Transactions. (2022). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. [Link]
ResearchGate. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. [Link]
ACS Omega. (2024). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. [Link]
Molecules. (2017). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. [Link]
Journal of Applied Pharmaceutical Science. (2025). Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. [Link]
Journal of Chromatography B. (2014). Development and validation of an HPLC method for the simultaneous quantification of indole-3-carbinol acetate, indole-3-carbinol, and 3,3'-diindolylmethane in mouse plasma, liver, and kidney tissues. [Link]
Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. [Link]
SlideShare. (2015). Ich guidelines for validation final. [Link]
Journal of Chromatographic Science. (2013). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. [Link]
Journal of Chromatographic Science. (2016). Stability-Indicating Chromatographic Methods for the Determination of Sertindole. [Link]
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
Folia Microbiologica. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. [Link]
International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development – A Review. [Link]
SciSpace. (2014). Stability Indicating HPLC Method Development and Validation. [Link]
LCGC International. (2023). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
Journal of Biological Chemistry. (2006). Quantification of glycosaminoglycans by reversed-phase HPLC separation of fluorescent isoindole derivatives. [Link]
SIELC Technologies. Separation of Methyl 1H-indole-2-carboxylate on Newcrom R1 HPLC column. [Link]
MOST Wiedzy. (2015). Simultaneous Determination of Indolic Compounds in Plant Extracts by Solid-Phase Extraction and High-Performance Liquid Chromatography with UVand. [Link]
Agilent. (2024). HPLC Method Development: From Beginner to Expert Part 2. [Link]
SIELC Technologies. Separation of Indole on Newcrom R1 HPLC column. [Link]
Personal protective equipment for handling methyl 4-iodo-1H-indole-2-carboxylate
Operational Safety & PPE Guide: Handling Methyl 4-iodo-1H-indole-2-carboxylate As a Senior Application Scientist, I frequently consult on the safe handling and logistical management of halogenated heterocyclic building b...
Author: BenchChem Technical Support Team. Date: April 2026
Operational Safety & PPE Guide: Handling Methyl 4-iodo-1H-indole-2-carboxylate
As a Senior Application Scientist, I frequently consult on the safe handling and logistical management of halogenated heterocyclic building blocks. Methyl 4-iodo-1H-indole-2-carboxylate (CAS: 1934418-77-5)[1] is a highly valuable intermediate in drug discovery, particularly for cross-coupling reactions targeting the 4-position of the indole core. However, its specific structural features demand rigorous personal protective equipment (PPE) and operational controls to ensure laboratory safety and experimental integrity.
Chemical Hazard Profile & Mechanistic Rationale
According to standardized safety data, this compound is classified under several critical Global Harmonized System (GHS) hazard codes[1]:
Acute Tox. 4 (H302, H312, H332): Harmful if swallowed, in contact with skin, or inhaled.
STOT SE 3 (H336): May cause drowsiness, dizziness, or respiratory irritation.
The Causality of the Hazard:
Why do we mandate strict PPE for this specific indole derivative? The heavy iodine atom at the C4 position significantly increases the lipophilicity of the indole core. While the neat powder primarily poses an inhalation risk (STOT SE 3)[1], the danger amplifies during reaction setup. When dissolved in common polar aprotic solvents (e.g., DMSO, DMF) or halogenated solvents (e.g., DCM), the compound's enhanced lipophilicity facilitates rapid dermal penetration, carrying the toxic payload directly through the stratum corneum. Therefore, standard single-layer nitrile gloves are mechanistically insufficient when handling solutions of this compound.
Comprehensive PPE Matrix
To comply with OSHA's PPE Laboratory Standards (29 CFR 1910 Subpart I)[2] and mitigate the specific risks of halogenated indoles, implement the following PPE matrix.
Protection Zone
Required PPE Specification
Mechanistic Rationale
OSHA Standard
Ocular/Face
Snug-fitting chemical splash goggles (ANSI Z87.1+).
Prevents ingress of aerosolized micro-dust during powder transfer and protects against solvent splashes.
*Note: Respiratory protection is secondary to primary engineering controls. All handling should strictly occur within a certified chemical fume hood.
Operational Workflow & Handling Protocol
In high-stakes laboratory environments, every protocol must be a self-validating system . Do not proceed to the next step unless the previous step's safety condition is explicitly confirmed.
Step-by-Step Methodology:
Engineering Control Validation: Before opening the reagent vial, verify that the chemical fume hood's face velocity is actively reading between 80–120 feet per minute (fpm).
Self-Validation: Tape a small piece of tissue to the bottom of the sash; it should pull steadily inward without violent fluttering.
Static Mitigation: Halogenated powders hold static charges, causing them to aerosolize or cling to spatulas. Wipe the exterior of the weighing balance and the spatial surroundings with an anti-static cloth. Use a grounded, anti-static micro-spatula for transfer.
Weighing & Transfer: Tare a conductive weighing boat or a pre-creased piece of glassine paper. Carefully transfer the methyl 4-iodo-1H-indole-2-carboxylate.
Sealed Transport: Once weighed, immediately transfer the powder into the reaction vessel (e.g., a Schlenk flask or scintillation vial). Cap the vessel securely before removing it from the weighing area.
Solvent Addition: Purge the reaction vessel with inert gas (Nitrogen or Argon). Add solvents via syringe through a septum.
Causality: Adding solvent to a sealed, inert system prevents the aerosolization of the highly lipophilic indole-solvent mixture, protecting the operator from sudden dermal or inhalation exposure.
Workflow Visualization:
Safe operational workflow for handling halogenated indole derivatives.
Spill Response and Disposal Plan
According to the National Research Council's Prudent Practices in the Laboratory, halogenated organics require strict separation in waste management streams to prevent dangerous cross-reactions[3].
Spill Decontamination: If the dry powder is spilled, do not dry sweep . Dry sweeping aerosolizes the STOT SE 3 particulates. Instead, dampen an absorbent spill pad with a compatible solvent (e.g., isopropanol or water with surfactant) and gently wipe the area. Place the contaminated pads into a sealed, labeled hazardous waste bag.
Waste Segregation: All liquid waste containing methyl 4-iodo-1H-indole-2-carboxylate must be disposed of in a dedicated Halogenated Organic Waste container[3].
Chemical Incompatibilities: Never mix halogenated indole waste with alkali metals (e.g., sodium, potassium) or strong oxidizing agents, as this can lead to violent exothermic reactions or explosions[4].
Occupational Safety and Health Administration (OSHA). "1910 Subpart I - Personal Protective Equipment." U.S. Department of Labor. URL: [Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press (US); 2011. URL: [Link]